Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 3-[3-(methylamino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-7-15-10(9-16)5-6-11(17)14-4/h10,15H,5-9H2,1-4H3,(H,14,17) |
InChI Key |
PPYOQHJWGWFARE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction proceeds via nucleophilic displacement of the bromine atom, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a piperazine derivative with diverse applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing complex organic molecules.
- Biology It is investigated for potential biological activities, including antibacterial and antifungal properties.
- Medicine This compound is explored for potential use in drug discovery and development, particularly in synthesizing pharmaceuticals with piperazine cores. Research suggests it may have neuroprotective effects by reducing inflammation and providing antioxidant properties. Studies indicate it can decrease levels of pro-inflammatory cytokines and mitigate oxidative stress, potentially aiding in treating neurodegenerative diseases like Alzheimer's.
- Industry It is utilized in producing agrochemicals and other industrial chemicals.
This compound exhibits biological activity through interaction with neurotransmitter systems, showing potential in neuroprotection and anti-inflammatory responses.
Neuroprotective Effects
Research indicates the compound may exert neuroprotective effects by reducing inflammation and acting as an antioxidant:
- Reducing Inflammation It decreases levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are characteristic of Alzheimer's pathology.
- Antioxidant Properties The compound can mitigate oxidative stress by scavenging free radicals, protecting neuronal cells from damage.
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Inhibition of Tumor Growth In vitro assays demonstrated the compound could inhibit the proliferation of certain cancer cell lines.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding oxo derivatives.
- Reduction Reduction reactions can yield amine derivatives.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine core allows it to interact with various biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Functional Group Diversity
Piperazine derivatives with Boc protection exhibit diverse biological activities depending on substituent positions and functional groups:
Key Observations :
- Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (most analogs) alters conformational flexibility and steric accessibility for target binding.
- Functional Groups: The target’s ethyl carbamoyl group balances polarity and hydrophobicity, unlike electron-withdrawing (e.g., sulfonyl ) or bulky aromatic (e.g., isoindolinone ) groups in analogs.
Physicochemical and Pharmacokinetic Properties
Implications :
- The target’s lower logP and higher polarity compared to aromatic analogs suggest better aqueous solubility, advantageous for oral bioavailability.
- Bulky substituents (e.g., isoindolinone ) may hinder membrane permeability despite antitumor efficacy.
Biological Activity
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H22N2O3
- Molecular Weight : 250.33 g/mol
- IUPAC Name : this compound
- CAS Number : 1289386-27-1
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly those involved in neuroprotection and anti-inflammatory responses. It has been studied for its potential role in treating neurodegenerative diseases, such as Alzheimer's disease (AD), by modulating inflammatory pathways and reducing oxidative stress.
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by:
- Reducing Inflammation : It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
- Antioxidant Properties : The compound can mitigate oxidative stress by scavenging free radicals, thereby protecting neuronal cells from damage .
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. For instance:
- Inhibition of Tumor Growth : In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .
Case Studies and Research Findings
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses a moderate safety profile; however, further investigations are necessary to establish comprehensive toxicological data.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions in 1,4-dioxane at 110°C for 12 hours yield ~88.7% under reflux conditions .
- Catalyst Selection : Potassium carbonate enhances nucleophilic substitution efficiency by deprotonating intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?
Q. Basic Characterization Techniques
- 1H/13C NMR :
- FT-IR : Carbamate C=O stretch (~1690–1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Confirms stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the piperazine ring) .
How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other protecting groups?
Advanced Mechanistic Analysis
The tert-butyl group:
- Steric Hindrance : Reduces accessibility to the piperazine nitrogen, slowing down undesired side reactions .
- Electron-Withdrawing Effect : Stabilizes intermediates during substitution, favoring retention of the Boc group under mild conditions .
- Comparative Reactivity : Benzyl or acetyl groups offer less steric protection, leading to faster deprotection but lower selectivity .
What strategies can resolve contradictions in biological activity data observed across studies involving this compound?
Advanced Data Analysis
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Derivative Purity : Impurities >5% (e.g., unreacted intermediates) alter IC50 values. Use LC-MS for purity validation .
- Solubility Effects : DMSO concentration >0.1% can inhibit target proteins. Optimize solvent systems using logP calculations (predicted ~2.1 for this compound) .
What are the primary safety considerations when handling this compound in laboratory settings?
Q. Safety Protocols
- Toxicity : Classified as Acute Toxicity Category 4 (oral, H302). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert atmosphere to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
What is the proposed mechanism for intramolecular C-H insertion reactions involving tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives?
Q. Advanced Reaction Mechanism
- Step 1 : Diazo group decomposition via transition-metal catalysis (e.g., Rh(II)) generates a carbene intermediate.
- Step 2 : Carbene undergoes intramolecular C-H insertion at the piperazine β-position, forming a six-membered transition state .
- Step 3 : Rearomatization yields bicyclic products, confirmed by X-ray analysis of bond angles (e.g., C1–O1–C5 torsion: −179.57°) .
How can researchers design analogs of this compound to study structure-activity relationships (SAR) in enzyme inhibition?
Q. Advanced SAR Strategies
- Side Chain Modifications : Replace the methylcarbamoyl group with ethyl or cyclopropyl analogs to probe steric tolerance .
- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., CF3) at the 3-position to enhance binding affinity to catalytic sites .
- Biological Testing : Use kinetic assays (e.g., SPR or ITC) to measure KD values and correlate with structural changes .
What computational methods are suitable for predicting the binding mode of this compound to biological targets?
Q. Advanced Computational Approaches
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hENT1) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Use CoMFA/CoMSIA to link substituent electronegativity to inhibitory potency (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
